6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine
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Overview
Description
6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine is a heterocyclic compound that features a bromine atom, a thiophene ring, and a dioxolane ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the bromine atom and the unique ring structure imparts distinct chemical properties to this compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the brominated thiophene with appropriate diol and acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog without the bromine and dioxolane rings.
Bromo-thiophene: Similar structure but lacks the dioxolane ring.
Thieno[3,4-d]-1,3-dioxole: Lacks the bromine atom.
Uniqueness
6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine is unique due to the combination of the bromine atom, thiophene ring, and dioxolane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C5H6BrNO2S |
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Molecular Weight |
224.08 g/mol |
IUPAC Name |
4-bromo-6,6a-dihydrothieno[3,4-d][1,3]dioxol-6-amine |
InChI |
InChI=1S/C5H6BrNO2S/c6-4-2-3(5(7)10-4)9-1-8-2/h3,5H,1,7H2 |
InChI Key |
RRYBRDIUJUGMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2C(SC(=C2O1)Br)N |
Origin of Product |
United States |
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